Abiraterone N-Oxide Sulfate Sodium Salt is a metabolite of abiraterone, a potent inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase, which plays a crucial role in androgen biosynthesis. This compound is particularly significant in the context of prostate cancer treatment, where it is used to manage castration-resistant prostate cancer by reducing androgen levels. The sodium salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical formulations.
Abiraterone N-Oxide Sulfate Sodium Salt is derived from the metabolic processes of abiraterone acetate, which is administered to patients. In human plasma, abiraterone N-Oxide Sulfate and abiraterone sulfate are major circulating metabolites, accounting for approximately 43% of the total drug exposure after administration of abiraterone acetate .
Abiraterone N-Oxide Sulfate Sodium Salt is classified as a steroidal compound and a pharmaceutical metabolite. It falls under the category of androgen synthesis inhibitors, specifically targeting the CYP17 enzyme pathway.
The synthesis of abiraterone N-Oxide involves several steps starting from abiraterone acetate. The primary method includes oxidation processes that convert abiraterone into its N-oxide form, followed by sulfation to yield the sulfate derivative.
The synthesis requires careful control of reaction conditions to minimize by-products and ensure high yields. For example, using appropriate solvents and temperatures can significantly affect the efficiency and purity of the final product.
The molecular formula for abiraterone N-Oxide Sulfate Sodium Salt is C24H31N2O6SNa. It features a steroid backbone with an N-oxide functional group and a sulfate moiety attached.
Abiraterone N-Oxide undergoes various chemical reactions typical for steroid derivatives, including:
The reactivity of this compound is influenced by its functional groups, which can participate in electrophilic substitutions or nucleophilic attacks depending on the reaction conditions employed.
Abiraterone N-Oxide Sulfate Sodium Salt functions primarily as a competitive inhibitor of the CYP17 enzyme. This inhibition leads to:
Abiraterone N-Oxide Sulfate Sodium Salt has several applications in research and clinical settings:
Abiraterone N-Oxide Sulfate Sodium Salt is systematically named as sodium (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(1-oxidopyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl sulfate [3] [4] [5]. This nomenclature precisely defines:
The molecular formula is C₂₄H₃₀NO₅S·Na, verified across multiple analytical sources [2] [3] [9]. Key mass characteristics include:
Table 1: Molecular Weight Variations in Literature
Source | Reported Molecular Weight (g/mol) | Remarks |
---|---|---|
SynZeal [2] | 428.6 (free acid) + 23.0 (Na) | Component masses listed separately |
Veeprho [3] | 444.57 (cation) + 22.99 (Na) | Total = 467.56 |
LGC Standards [6] | 471.578 (deuterated analog) | Includes four deuterium atoms |
The canonical mass aligns with 467.56 g/mol for the anhydrous sodium salt [9].
The stereochemistry is defined by six chiral centers: 3S, 8R, 9S, 10R, 13S, 14S [2] [4] [5]. Critical stereochemical features:
Table 2: Key Stereochemical Features
Chiral Center | Configuration | Structural Role |
---|---|---|
C3 | S (β-equatorial) | Sulfate conjugation site |
C8 | R | A/B ring junction stability |
C9 | S | Influences D-ring puckering |
C10 | R | Methyl group orientation |
C13 | S | E-ring fusion; critical for C17 side-chain position |
C14 | S | D/E trans fusion |
The synthesis begins with abiraterone acetate (Zytiga®), a commercially available prostate cancer drug [8]. Key steps:
Recent innovations focus on tandem oxidation-sulfation and protecting-group-free strategies:
Purification leverages recrystallization (ethanol/water mixtures) and preparative HPLC (C18 columns, ammonium acetate buffer/acetonitrile gradients) [2] [7]. Rigorous QC includes:1. Chromatographic purity:- HPLC/UV (220 nm): Purity ≥98% [2] [5].- Chiral HPLC: Confirms absence of stereoisomers [4].2. Spectroscopic validation:- ¹H/¹³C NMR: Characteristic shifts include δ~4.5 ppm (C3–OSO₃H) and δ~8.2 ppm (N-oxide pyridine) [9].- High-resolution MS: m/z 467.176 [M+Na]⁺ [3] [9].3. Regulatory documentation: Compliance with ICH guidelines for impurities (e.g., USP/EP traceability) [2] [5]. Residual solvents are monitored per ICH Q3C, with limits <500 ppm for methanol/THF [7].
Table 3: Comparative Synthesis and Purification Metrics
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Classical (stepwise) | 60–75 | 95–98 | Established scalability |
One-pot oxidation-sulfation | 80–85 | >98 | Reduced process steps |
Enzymatic sulfation | 70–78 | >99 | Stereospecificity; mild conditions |
Microwave N-oxidation | 90 | 98 | Rapid reaction kinetics |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5